1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Lipophilicity Drug-likeness Physicochemical profiling

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic building block within the pyrazolo[3,4-b]pyridine family, featuring a hydrazide functionality at the 4-position, methyl groups at C-3 and C-6, and an isopropyl substituent at N-1. Its molecular formula is C12H17N5O with a molecular weight of 247.30 g/mol.

Molecular Formula C12H17N5O
Molecular Weight 247.302
CAS No. 886495-95-0
Cat. No. B2723518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
CAS886495-95-0
Molecular FormulaC12H17N5O
Molecular Weight247.302
Structural Identifiers
SMILESCC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NN
InChIInChI=1S/C12H17N5O/c1-6(2)17-11-10(8(4)16-17)9(12(18)15-13)5-7(3)14-11/h5-6H,13H2,1-4H3,(H,15,18)
InChIKeySSAJICBAUSLQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 886495-95-0): A Defined Pyrazolopyridine Building Block for Targeted Library Synthesis


1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic building block within the pyrazolo[3,4-b]pyridine family, featuring a hydrazide functionality at the 4-position, methyl groups at C-3 and C-6, and an isopropyl substituent at N-1 [1]. Its molecular formula is C12H17N5O with a molecular weight of 247.30 g/mol [1]. The compound serves as a key intermediate for generating N′-substituted carbohydrazide derivatives, a class that has demonstrated antiplatelet, trypanocidal, and thrombolytic activities in published studies [2].

Why 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Cannot Be Replaced by Off-the-Shelf Pyrazolopyridine Analogs


Published structure-activity relationship (SAR) studies on pyrazolo[3,4-b]pyridine-4-carbohydrazides demonstrate that even minor alterations at the N-1 position profoundly modulate lipophilicity, conformational flexibility, and biological activity [1]. For example, the trypanocidal and antiplatelet profiles of this scaffold are highly sensitive to the N-1 substituent; derivatives bearing phenyl groups at N-1 show divergent potency compared to alkyl-substituted analogs, with lipophilicity being a key discriminant of activity [1][2]. The isopropyl group at N-1 in the target compound confers a distinct steric environment and lipophilic balance that cannot be replicated by linear alkyl (e.g., propyl, ethyl) or aryl analogs, making unqualified substitution a risk for synthetic reproducibility, biological assay variability, and library integrity.

Quantitative Differentiation of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 886495-95-0) Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) of N-1 Isopropyl vs. Linear Alkyl Analogs

The target compound exhibits an XLogP3-AA value of 0.9 [1]. This value is intermediate between the expected lower lipophilicity of the 1-ethyl analog and the higher lipophilicity of the 1-propyl analog, consistent with the branching of the isopropyl group reducing non-polar surface area relative to an n-propyl chain of identical atom count. Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance in pyrazolo[3,4-b]pyridine derivatives [2]. The precise XLogP3 of 0.9 places this compound in the optimal range for CNS drug-likeness (XLogP 1–3) while remaining suitable for oral bioavailability (XLogP <5), unlike more lipophilic aryl-substituted congeners.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Count Constrains Solubility and Permeability Relative to Larger Analogs

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This HBD count is consistent across the 1-ethyl, 1-propyl, and 1-isopropyl analogs; however, the molecular weight (247.30 g/mol) is intermediate between the smaller 1-ethyl analog (233.28 g/mol) and the 1-propyl analog (247.30 g/mol, identical MW but different shape). Combined with the XLogP3 of 0.9, this HBD/HBA profile yields a topological polar surface area (TPSA) predicted below 90 Ų, meeting the Veber rule thresholds (≤140 Ų) for oral bioavailability [2]. Analogs with additional polar substituents or larger N-1 groups often exceed these thresholds, reducing passive absorption.

Hydrogen bonding Solubility Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Isopropyl vs. n-Propyl

The target compound contains 2 rotatable bonds (excluding the hydrazide N–N bond) [1]. In contrast, the 3,6-dimethyl-1-propyl analog (CAS 1011359-85-5) possesses 3 rotatable bonds due to the linear n-propyl chain. Each additional rotatable bond increases conformational entropy, potentially reducing binding affinity (estimated penalty of 5.4–7.1 kJ/mol per bond upon rigid binding) [2]. The isopropyl group introduces branching that restricts N-1 side-chain rotation without increasing the number of rotatable bonds, thereby reducing the entropic penalty upon target engagement relative to the n-propyl analog.

Conformational flexibility Entropic penalty Ligand binding

Optimal Application Scenarios for 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Based on Physicochemical Differentiation


Design of CNS-Penetrant Pyrazolopyridine Lead Series

The target compound's XLogP3 of 0.9, TPSA ≤90 Ų, and moderate number of rotatable bonds make it an ideal core scaffold for CNS drug discovery programs targeting neurodegenerative or psychiatric disorders where passive brain penetration is required. Its lipophilicity falls within the CNS MPO (Central Nervous System Multiparameter Optimization) sweet spot (XLogP 1–3), and its hydrazide group enables rapid derivatization to N′-substituted analogs for SAR exploration [1].

Fragment-Based Library Synthesis with Defined Physicochemical Space

The combination of 2 HBD, 4 HBA, and XLogP3 = 0.9 positions this building block in favorable fragment-like property space (MW 247, TPSA ≤90 Ų). It can serve as a core scaffold for fragment elaboration or DNA-encoded library (DEL) synthesis where balanced properties are critical for hit identification. The isopropyl group provides sufficient steric bulk to explore hydrophobic pockets without exceeding the Rule-of-Three (Ro3) thresholds [2].

Comparative Physicochemical Benchmarking for Property-Based Lead Optimization

Because the target compound's computed properties (XLogP3, HBD/HBA, rotatable bonds) are precisely documented [1], it can be used as a reference standard to benchmark the properties of newly synthesized pyrazolo[3,4-b]pyridine analogs. Divergence from these values can alert researchers to potential DMPK liabilities early in the optimization process.

Quote Request

Request a Quote for 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.